2-Propylpent-2-enoic acid
Description
Contextualization within Branched Unsaturated Carboxylic Acids
2-Propylpent-2-enoic acid is classified as a branched unsaturated carboxylic acid. This classification stems from its distinct molecular structure. The "carboxylic acid" functional group (-COOH) is a primary feature. The term "unsaturated" refers to the presence of a carbon-carbon double bond within its structure. The "branched" designation indicates that the carbon chain is not linear; in this case, a propyl group is attached to the main pentenoic acid backbone.
The compound exists in two geometric isomeric forms: (E)-2-propylpent-2-enoic acid and (Z)-2-propylpent-2-enoic acid. nih.govnih.gov These isomers, also known as stereoisomers, have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The (E) and (Z) notation describes the configuration of the substituents around the double bond.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H14O2 nih.gov |
| Molecular Weight | 142.20 g/mol nih.gov |
| IUPAC Name | (E)-2-propylpent-2-enoic acid nih.gov |
| Physical Description | Solid nih.gov |
This table presents key chemical and physical properties of this compound.
Significance as a Metabolite of Pharmacologically Active Compounds
A significant aspect of the scientific interest in this compound is its role as a metabolite of valproic acid (VPA). medchemexpress.com Valproic acid is a well-established pharmaceutical compound. When the body processes valproic acid, it undergoes a series of biochemical transformations, leading to the formation of various metabolites, including this compound. medchemexpress.com This metabolic process primarily occurs in the liver and kidneys. nih.gov
The formation of this compound from valproic acid happens through a process called β-oxidation. This is a major metabolic pathway for breaking down fatty acids. In addition to β-oxidation, cytochrome P450 enzymes can also contribute to the metabolism of valproic acid, leading to the formation of other unsaturated metabolites. oup.com
The presence and concentration of this compound and other metabolites are important considerations in clinical and research settings, as they can have their own biological activities.
Overview of Research Trajectories and Academic Relevance
Research involving this compound has followed several key trajectories. A significant portion of this research focuses on its pharmacological and toxicological properties, often in comparison to its parent compound, valproic acid. Studies have investigated its potential anticonvulsant effects. nih.govmedchemexpress.com
Another major area of research is its role in the potential side effects associated with valproic acid. For instance, some research has explored the link between certain unsaturated metabolites of valproic acid and hepatotoxicity (liver damage). caymanchem.comgoogle.com The compound's ability to cross the blood-brain barrier and its distribution in various tissues have also been subjects of investigation. google.com
From an academic perspective, this compound serves as a valuable tool for studying the metabolism of xenobiotics (foreign chemical substances). Its formation and subsequent biochemical interactions provide insights into the complex processes of drug metabolism and the mechanisms by which metabolites can exert biological effects. The study of its various isomers also offers a platform for understanding the principles of stereoselectivity in metabolic pathways.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60218-41-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(Z)-2-propylpent-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5- |
InChI Key |
ZKNJEOBYOLUGKJ-ALCCZGGFSA-N |
SMILES |
CCCC(=CCC)C(=O)O |
Isomeric SMILES |
CCC/C(=C/CC)/C(=O)O |
Canonical SMILES |
CCCC(=CCC)C(=O)O |
Appearance |
Assay:≥98%A crystalline solid |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Related CAS |
69827-64-1 (hydrochloride salt) |
Synonyms |
(E)-2-ene valproic acid 2-envalproic acid 2-enVPA 2-n-propylpent-2-enoic acid 2-propyl-2-pentenoic acid 2-propyl-2-pentenoic acid, (E)-isomer 2-propyl-2-pentenoic acid, (Z)-isomer 2-propyl-2-pentenoic acid, sodium salt delta2,3 VPE delta2-valproic acid E-delta(2)-valproic acid trans-2-en-valproate trans-2-en-VPA trans-2-ene-valproic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Transformations of 2 Propylpent 2 Enoic Acid
Stereoselective Synthesis of (E)- and (Z)-2-Propylpent-2-enoic Acid Isomers
The controlled synthesis of the (E) and (Z) isomers of 2-propylpent-2-enoic acid is a critical aspect of its chemical development, as the stereochemistry of the double bond significantly influences its biological and chemical properties. Researchers have explored various strategies to achieve high stereoselectivity, primarily focusing on advanced olefination reactions and the stereochemical control of dehydrogenation pathways.
Advanced Olefination Strategies
Olefination reactions provide a direct route to the formation of the carbon-carbon double bond in this compound. The Wittig reaction and its modifications are prominent examples of such strategies.
One approach involves the reaction of triphenylphosphine (B44618) with ethyl 2-bromovalerate to form a phosphonium (B103445) salt. This salt is then treated with propionaldehyde (B47417) under Wittig conditions, typically in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures, to yield ethyl (E)-2-propyl-2-pentenoate. Subsequent hydrolysis of the ester furnishes the desired (E)-2-propylpent-2-enoic acid.
Another strategy employs a Horner-Wadsworth-Emmons (HWE) type reaction. In this method, propionaldehyde is reacted with a phosphorus derivative, such as a phosphonate (B1237965) carbanion, to produce the (E)-isomer of this compound esters with high stereoselectivity. google.com The resulting ester can then be hydrolyzed to the free acid. google.com The choice of the phosphonate reagent and reaction conditions is crucial in directing the stereochemical outcome.
A patent describes a process where propionaldehyde is reacted with a specific phosphorus ylide. google.com This reaction, carried out in dioxane, yields the ethyl ester of the (E)-isomer with a small percentage of the (Z)-isomer. google.com The ester is then purified and hydrolyzed to the final acid product. google.com
Stereochemical Control in Dehydrogenation Pathways
Dehydrogenation of the saturated precursor, 2-propylpentanoic acid (valproic acid), presents another avenue for the synthesis of this compound. The stereochemical outcome of this elimination reaction is highly dependent on the reaction conditions and the catalysts employed.
Thermal dehydration of 2-hydroxy-2-propylpentanoic acid at high temperatures (230–240°C) can produce a mixture of (E)- and (Z)-2-propylpent-2-enoic acid. The use of tertiary amines as catalysts in this process has been shown to favor the formation of the (E)-isomer through a syn-elimination mechanism.
Furthermore, cytochrome P450-mediated dehydrogenation of 2-propylpentanoic acid has been investigated. psu.edu Studies with rat liver microsomes have demonstrated that the metabolism of (E)-2-propylpent-2-enoic acid can lead to the formation of further unsaturated derivatives, highlighting the role of enzymatic systems in the stereochemical landscape of this compound. psu.edu
The elimination of hydrogen bromide from ethyl 2-bromo-2-propylpentanoate using a cyclic tertiary amine in acetonitrile (B52724) has been reported to preferentially form the ethyl ester of the (E)-isomer. google.com Subsequent hydrolysis under mild conditions yields the free (E)-2-propylpent-2-enoic acid. google.com
Derivatization Pathways and Advanced Synthetic Routes
The derivatization of this compound and the development of advanced synthetic routes are crucial for exploring its chemical space and generating novel analogues with potentially enhanced properties. These efforts encompass the preparation of functionalized derivatives and the application of biocatalysis.
Preparation of Functionalized this compound Analogues
The synthesis of functionalized analogues of this compound allows for the systematic investigation of structure-activity relationships. A variety of synthetic transformations can be applied to the parent molecule to introduce new functional groups.
For instance, the reaction of (E)-2-propylpent-2-enoic acid with chloromethyl pivalate (B1233124) in acetone (B3395972) leads to the formation of the corresponding ester. This derivatization can be achieved with yields ranging from 70-78%.
Another example involves the synthesis of cyclic analogues. Based on the reported properties of 2-ene-VPA, cyclic derivatives have been designed and synthesized. google.com These analogues are investigated for their potential as VPA alternatives. google.com
Furthermore, the synthesis of N-acetylcysteine (NAC) conjugates of (E)-2-propyl-2,4-pentadienoic acid has been reported. psu.edu These conjugates are formed through the reaction of the diene with NAC and are relevant in studying the metabolism of related compounds. psu.edu
Biocatalytic Approaches to Unsaturated Carboxylic Acid Derivatives
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing unsaturated carboxylic acids and their derivatives. rsc.org Enzymes can catalyze reactions with high selectivity and under mild conditions, aligning with the principles of green chemistry. rsc.org
One notable biocatalytic approach involves the use of aldolases. The type I aldolase, NahE, has been shown to catalyze the condensation of pyruvate (B1213749) with a range of aldehydes to produce α,β-unsaturated 2-oxo acids. researchgate.netthieme-connect.com These intermediates can then be converted to the corresponding α,β-unsaturated carboxylic acids in high yields. researchgate.netthieme-connect.com This method has demonstrated broad substrate scope, accepting over 35 different aldehydes. researchgate.netthieme-connect.com
Carboxylic acid reductases (CARs) are another important class of enzymes for this purpose. rsc.orgrsc.org They can reduce α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.orgrsc.org By employing whole-cell biocatalysts, such as E. coli expressing a heterologous CAR, a variety of α,β-unsaturated carboxylic acids can be converted to their saturated primary alcohol counterparts with high conversion rates. rsc.orgrsc.org An alternative in vitro two-enzyme system, combining a CAR with a glucose dehydrogenase (GDH) for cofactor recycling, provides access to a range of primary and allylic alcohols from the parent carboxylates. rsc.orgrsc.org
These biocatalytic systems offer robust and efficient platforms for the synthesis of diverse unsaturated carboxylic acid derivatives, with applications in various industrial sectors. rsc.orgrsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its parent compound, valproic acid, is an area of increasing focus. The goal is to develop more environmentally benign and sustainable manufacturing processes.
Traditional synthetic routes for valproic acid often involve the use of hazardous reagents and generate significant waste. researchgate.netgoogle.com For example, the classical malonic ester synthesis, while effective, utilizes stoichiometric amounts of strong bases and alkylating agents, and the subsequent hydrolysis and decarboxylation steps can be energy-intensive. researchgate.netgoogle.com
Efforts to develop greener alternatives include the use of phase-transfer catalysis to improve reaction efficiency and reduce the use of organic solvents. google.com One patent describes a "green preparation method" for a key intermediate, diethyl dipropylmalonate, which involves recycling the sodium bromide byproduct. google.com
The use of water as a solvent in certain synthetic steps is another key aspect of green chemistry. mdpi.com For example, the synthesis of benzoic acid from benzaldehyde (B42025) using potassium permanganate (B83412) in water has been demonstrated as a greener alternative to traditional methods. mdpi.com While not directly related to this compound, this illustrates the potential of aqueous-based synthesis in the broader context of carboxylic acid production.
Biocatalytic methods, as discussed in section 2.2.2, are inherently green. rsc.org They operate under mild conditions (ambient temperature and pressure, neutral pH), use water as a solvent, and employ renewable and biodegradable catalysts (enzymes). rsc.org The high selectivity of enzymes also minimizes the formation of byproducts, reducing the need for extensive purification steps. rsc.org
The optimization of existing synthetic routes to shorten reaction times and improve yields also contributes to a greener process by reducing energy consumption and raw material usage. researchgate.net
The table below summarizes some of the key synthetic parameters and their implications for green chemistry.
| Parameter | Traditional Synthesis | Greener Approaches |
| Starting Materials | Often petroleum-based | Renewable feedstocks (where possible) |
| Reagents | Stoichiometric, often hazardous | Catalytic, less toxic alternatives |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |
| Reaction Conditions | High temperatures and pressures | Mild, ambient conditions |
| Byproducts | Often significant and hazardous | Minimized, recyclable |
| Energy Consumption | High | Lower |
Chemical Reactivity and Mechanistic Investigations of 2 Propylpent 2 Enoic Acid
Electrophilic and Nucleophilic Character of the Unsaturated System
The electronic structure of α,β-unsaturated carbonyl compounds like 2-propylpent-2-enoic acid confers a dual reactivity profile. wikipedia.org The conjugation of the carbon-carbon double bond with the carbonyl group of the carboxylic acid results in a delocalized π-electron system. This delocalization polarizes the molecule, making the β-carbon electron-deficient and thus electrophilic. wikipedia.org Consequently, this site is susceptible to attack by nucleophiles in a process known as conjugate or Michael addition. libretexts.orgnih.gov
Conversely, the electron-rich π-bond of the alkene can itself act as a nucleophile, attacking strong electrophiles. libretexts.org The general reactivity can be summarized as follows:
Electrophilic Character : The β-carbon is the primary electrophilic site, readily reacting with biological nucleophiles. wikipedia.org
Nucleophilic Character : The π-electrons of the double bond can initiate reactions with potent electrophiles. libretexts.org
This electronic distribution is fundamental to understanding its metabolic pathways, particularly conjugation reactions.
Oxidative Transformation Pathways
Oxidative metabolism, particularly processes mediated by the cytochrome P450 (CYP) enzyme system, plays a critical role in the biotransformation of this compound. These reactions can lead to the formation of more reactive species.
Research has demonstrated that this compound can undergo dehydrogenation catalyzed by cytochrome P450 enzymes in rat liver microsomal preparations. nih.gov This process involves the removal of two hydrogen atoms from the alkyl side chain, leading to the introduction of a second double bond into the molecule. Unlike many CYP-mediated reactions that involve oxygenation, this pathway is a dehydrogenation, highlighting the diverse catalytic capabilities of this enzyme superfamily. grantome.com The mechanism is believed to involve the abstraction of a hydrogen atom, followed by the removal of a second hydrogen to form a new carbon-carbon double bond, yielding a diene metabolite.
The CYP-mediated dehydrogenation of this compound results in the formation of (E)-2-propyl-2,4-pentadienoic acid, a conjugated diene. nih.gov This metabolite is of significant interest due to its enhanced chemical reactivity.
Furthermore, the presence of double bonds in the structure makes the allylic C-H bonds weaker and more susceptible to hydrogen abstraction. oregonstate.edu This can lead to the formation of resonance-stabilized allylic radicals. These radical intermediates are highly reactive and can participate in various downstream reactions, including polymerization or reaction with molecular oxygen. oregonstate.edu
Table 1: Oxidative Metabolites of this compound
| Precursor | Enzyme System | Key Transformation | Resulting Metabolite |
|---|---|---|---|
| This compound | Cytochrome P450 | Dehydrogenation | (E)-2-propyl-2,4-pentadienoic acid |
Conjugation Reactions and Adduct Formation
Conjugation with endogenous molecules is a major pathway for the metabolism and elimination of this compound and its metabolites. These reactions often involve the formation of covalent adducts with cellular nucleophiles.
The electrophilic nature of the α,β-unsaturated system, particularly in the more reactive diene metabolite, facilitates conjugation with endogenous thiols like glutathione (B108866) (GSH). nih.govnih.gov This reaction is a Michael-type addition where the nucleophilic thiol group of GSH attacks the electrophilic terminal carbon of the conjugated diene system. nih.gov This process is often catalyzed by glutathione-S-transferase (GST) enzymes. nih.gov The initial glutathione adduct can be further processed metabolically to form N-acetylcysteine (NAC) conjugates, which are then excreted. nih.gov The formation of these thiol adducts demonstrates the bioactivation of the parent compound to a reactive intermediate capable of covalently modifying cellular macromolecules. nih.govnih.gov
The carboxylic acid group of this compound is a substrate for glucuronidation, a common phase II metabolic reaction. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the carboxyl moiety, forming an acyl glucuronide. nih.gov
Acyl glucuronides are not always stable terminal metabolites. They are known to be chemically reactive and can undergo intramolecular rearrangement via acyl migration, where the acyl group (the drug moiety) moves from the 1-β position to other hydroxyl groups on the glucuronic acid ring. liverpool.ac.ukrsc.org This process can lead to the formation of various positional isomers. Furthermore, the ester linkage of the acyl glucuronide makes it susceptible to nucleophilic attack by proteins, resulting in the formation of covalent protein adducts through transacylation. nih.govliverpool.ac.uk
Table 2: Conjugation Pathways and Reactivity
| Pathway | Substrate Moiety | Endogenous Conjugate | Enzyme | Resulting Product | Key Reactivity |
|---|---|---|---|---|---|
| Thiol Conjugation | α,β-Unsaturated system (Diene) | Glutathione (GSH) | GST | Glutathione Adduct | Covalent modification of thiols |
| Glucuronidation | Carboxylic Acid | Glucuronic Acid | UGT | Acyl Glucuronide | Acyl Migration, Protein Adduct Formation |
Investigation of Acyl Glucuronide Stability and Bioactivation Potential
The formation of acyl glucuronides, a common metabolic pathway for carboxylic acid-containing compounds, can have significant implications for their biological activity and safety profile. These metabolites are often chemically reactive and have been associated with adverse drug reactions. The stability and bioactivation potential of the acyl glucuronide of this compound are of particular interest due to the structural alerts within the parent molecule. While direct studies on the acyl glucuronide of this compound are limited, the general principles of acyl glucuronide reactivity provide a framework for understanding its potential behavior.
Acyl glucuronides can undergo several reactions in vivo, including hydrolysis back to the parent compound, intramolecular acyl migration to form various positional isomers, and covalent binding to proteins. The stability of an acyl glucuronide is a key determinant of its potential to form protein adducts. Factors influencing stability include the chemical structure of the aglycone, pH, and the presence of catalytic enzymes.
In vitro methods are commonly employed to assess the stability and reactivity of acyl glucuronides. These assays typically involve incubating the acyl glucuronide in buffer at physiological pH and monitoring its degradation over time. The half-life of the acyl glucuronide is a key parameter derived from these studies. Furthermore, the formation of reactive intermediates can be investigated by including trapping agents, such as glutathione (GSH), in the incubation mixture. The detection of GSH conjugates provides evidence for the formation of electrophilic species.
A study on a structurally related compound, (E)-2-propyl-2,4-pentadienoic acid, a metabolite of valproic acid, has demonstrated that glucuronidation can lead to bioactivation. The acyl glucuronide of this diene was found to react with GSH to form diconjugates. nih.gov This finding is significant as it represents a case where glucuronide formation activates a xenobiotic towards further conjugation with GSH via a Michael addition reaction. nih.gov This suggests that the double bond in the pentenoic acid structure can become susceptible to nucleophilic attack following glucuronidation.
The bioactivation of acyl glucuronides can proceed through two primary pathways: nucleophilic displacement and imine formation following intramolecular rearrangement. In nucleophilic displacement, functional groups on proteins (e.g., -NH2, -SH, -OH) directly attack the carbonyl carbon of the acyl glucuronide. nih.gov The alternative pathway involves acyl migration, leading to the formation of an aldehyde intermediate which can then react with protein amino groups to form an imine, a Schiff base. nih.gov
Table 1: Investigational Approaches for Acyl Glucuronide Stability and Bioactivation
| Parameter | Methodology | Endpoint | Significance |
| Chemical Stability | Incubation in physiological buffer (pH 7.4) | Half-life (t1/2) determination | Indicates the intrinsic reactivity of the acyl glucuronide. |
| Acyl Migration | LC-MS/MS analysis of incubation mixtures | Detection of positional isomers | Provides insight into the potential for intramolecular rearrangement. |
| Bioactivation Potential | Incubation with trapping agents (e.g., Glutathione) | Detection of conjugate adducts (e.g., GSH-adducts) | Confirms the formation of reactive electrophilic intermediates. |
| Protein Adduct Formation | Incubation with proteins (e.g., Human Serum Albumin) | Identification and quantification of protein adducts | Directly demonstrates the potential for covalent modification of biological macromolecules. |
Role of Intermediates in Reactive Species Generation
The metabolism of this compound can potentially lead to the formation of various intermediates that play a crucial role in the generation of reactive species. While specific metabolic pathways for this compound are not extensively detailed in the available literature, insights can be drawn from the metabolism of structurally related compounds, such as other unsaturated pentenoic acid derivatives that are metabolites of valproic acid.
Metabolic activation of xenobiotics often involves enzymatic transformations that introduce or expose reactive functional groups. For unsaturated carboxylic acids, key bioactivation pathways can include epoxidation of the double bond and the formation of reactive acyl-CoA thioesters during fatty acid β-oxidation.
A study on 2-n-propyl-4-pentenoic acid (δ4-VPA), a metabolite of valproic acid, demonstrated that its metabolism in perfused rat liver leads to the generation of chemically reactive intermediates. nih.gov The identified metabolites suggested that both cytochrome P-450-catalyzed oxidation and the fatty acid β-oxidation pathway were involved. nih.gov These enzymatic processes can generate electrophilic species capable of reacting with cellular nucleophiles, such as proteins and DNA, potentially leading to cellular damage.
The formation of an acyl glucuronide, as discussed in the previous section, is itself a critical intermediate step in the generation of reactive species. The acyl glucuronide of (E)-2-propyl-2,4-pentadienoic acid has been shown to be a reactive intermediate that can directly conjugate with glutathione. nih.gov This indicates that the glucuronic acid moiety, typically considered a detoxification conjugate, can in this case act as a leaving group, facilitating a Michael addition reaction at the double bond. The resulting glutathione conjugate is a diconjugate, containing both the glucuronide and glutathione moieties. nih.gov The amount of this biliary diconjugate was found to be significantly higher than the corresponding glutathione conjugate of the parent diene, suggesting that glucuronidation is a major pathway for the bioactivation of this compound. nih.gov
The potential intermediates in the reactive species generation from this compound are summarized in the table below. It is important to note that the formation of these intermediates from this compound is hypothetical and based on the metabolic pathways of structurally similar compounds.
Table 2: Potential Reactive Intermediates from this compound Metabolism
| Intermediate | Generating Pathway | Potential Reactive Species | Mechanism of Reactivity |
| Acyl Glucuronide | UDP-glucuronosyltransferase (UGT) mediated conjugation | Electrophilic acyl carbon, Michael acceptor | Nucleophilic attack, Michael addition |
| Epoxide | Cytochrome P450 monooxygenase | Electrophilic epoxide ring | Ring-opening by nucleophiles |
| Acyl-CoA Thioester | β-oxidation pathway | Electrophilic acyl carbon | Acylation of proteins |
| Quinone Methide (hypothetical) | Oxidative metabolism | Electrophilic center | Nucleophilic attack |
Advanced Analytical Methodologies for 2 Propylpent 2 Enoic Acid and Its Metabolites in Research Studies
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the analysis of 2-propylpent-2-enoic acid and its metabolites, enabling their separation from complex biological mixtures prior to detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of this compound and its mono-unsaturated metabolites in biological samples like serum. nih.gov To enhance volatility for GC analysis, the compounds are typically derivatized, for instance, through methylation to form methyl esters. nih.gov This method offers high sensitivity, with detection limits often in the range of 0.1 micrograms per milliliter, and allows for the simultaneous measurement of multiple metabolites in a single run. nih.gov
A key advantage of capillary GC-MS is its ability to separate stereoisomers, which is critical for distinguishing between isomers like the (E) and (Z) forms of this compound. nih.gov In research settings, GC-MS with selected ion monitoring (SIM) is often preferred over total ion current (TIC) monitoring to resolve co-eluting peaks and improve specificity, especially in complex matrices like urine where substances like urea (B33335) can cause interference. For urine analysis, a pre-treatment step with urease is often necessary to eliminate this interference. The use of trimethylsilyl (B98337) derivatives is another common strategy to improve the detection of these metabolites.
Table 1: GC-MS Parameters for Analysis of this compound Metabolites
| Parameter | Description | Reference |
| Technique | Capillary Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Derivatization | Methylation (to form methyl esters) | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |
| Sample Types | Serum, Urine | nih.gov |
| Sensitivity | ~0.1 µg/mL | nih.gov |
| Key Application | Separation of stereoisomers | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of this compound and its metabolites in complex biological fluids like plasma and serum. nih.govbohrium.comresearchgate.net This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of the parent drug and multiple metabolites, even when their concentrations vary widely. bohrium.comresearchgate.net
A typical LC-MS/MS method involves protein precipitation from the plasma or serum sample, followed by chromatographic separation on a reverse-phase column, such as a C18 column. nih.govbohrium.comnih.gov Quantification is often performed using negative electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. bohrium.comresearchgate.net For instance, the transition for this compound (also referred to as 2-ene-VPA) has been monitored at m/z 140.9→140.9 due to its limited fragmentation. researchgate.net
The use of stable isotope-labeled internal standards, such as valproic acid-d6, is crucial for ensuring accuracy and precision by correcting for matrix effects and variations in instrument response. nih.govchromatographyonline.com These methods are validated for linearity, accuracy, precision, matrix effect, recovery, and stability to ensure they are suitable for research applications. nih.govresearchgate.net
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Details | Reference(s) |
| Instrumentation | Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer | bohrium.combohrium.com |
| Chromatographic Column | Kinetex C18 or Agilent Poroshell SB-C18 | nih.govbohrium.comnih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Internal Standard | Valproic acid-d6, 5-OH-VPA-d7 | nih.govbohrium.com |
| Sample Preparation | Protein precipitation, Solid-phase extraction | bohrium.comnih.gov |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the definitive identification and structural analysis of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including isomers of this compound. numberanalytics.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netjst.go.jp
For example, in the ¹H-NMR spectrum of a derivative of this compound, the proton on the double bond (sp² CH) can appear as a distinct singlet, and the presence of two such singlets can indicate a mixture of geometric isomers (E and Z forms). researchgate.netjst.go.jp Similarly, the ¹³C-NMR spectrum can show separate signals for the carbonyl carbons of the different isomers, further confirming their presence. researchgate.netjst.go.jp Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the specific stereochemistry (E or Z configuration) of the isomers. google.com
Table 3: Example NMR Data for a Derivative of this compound Indicating Isomers
| Nucleus | Isomer A (54.8%) | Isomer B (45.2%) | Reference |
| ¹H (ppm) | δ 8.20 (s, 1H, sp² CH) | δ 7.97 (s, 1H, sp² CH) | researchgate.net |
| ¹³C (ppm) | δ 172.24 (C=O) | δ 177.86 (C=O) | researchgate.net |
Mass Spectrometry (MS) Techniques for Isotopic Labeling Studies
Mass spectrometry is a crucial technique in metabolic research, particularly when combined with stable isotope labeling. researchgate.net By introducing atoms with heavier isotopes (like deuterium (B1214612), ²H, or carbon-13, ¹³C) into the valproic acid molecule, researchers can trace the metabolic fate of the drug and its metabolites, including this compound. tandfonline.comnih.gov
When a stable isotope-labeled compound is administered, the resulting metabolites will also contain the heavy isotope. Mass spectrometry can distinguish between the labeled and unlabeled molecules based on their mass-to-charge (m/z) ratio. tandfonline.com This allows for the differentiation of drug-derived metabolites from endogenous compounds in a biological sample. researchgate.net
For example, studies using deuterated analogues of VPA have been instrumental in elucidating complex metabolic inter-relationships. tandfonline.comnih.gov By analyzing the deuterium content of various metabolites using GC-MS, researchers can determine the metabolic pathways involved in their formation. nih.gov This approach is powerful for discovering new metabolites and understanding the mechanisms of metabolic branching. researchgate.netnih.gov The use of isotopically labeled internal standards is also a key strategy to correct for matrix effects in LC-MS/MS analysis. chromatographyonline.com
Quantitative Analysis and Reference Standards in Research
Accurate quantitative analysis is essential in research studies to determine the concentrations of this compound and its metabolites in biological samples. This relies on the use of well-characterized reference standards and validated analytical methods. acs.org
High-purity, certified reference materials for this compound and its various metabolites are necessary for the preparation of calibration curves and quality control samples. nih.govlgcstandards.com These standards ensure the accuracy and comparability of results across different studies and laboratories. Companies specializing in chemical standards supply these compounds, often with detailed certificates of analysis confirming their identity and purity. lgcstandards.comamericanelements.com
The development and validation of quantitative methods, typically using LC-MS/MS or GC-MS, are performed according to established guidelines. nih.govacs.org Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficients (r) greater than 0.99 are typically required. nih.govresearchgate.net
Accuracy: The closeness of the measured value to the true value, often expressed as a percentage. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should generally be less than 15%. bohrium.comresearchgate.net
Matrix Effect: The alteration of analyte ionization due to co-eluting substances from the sample matrix. nih.govchromatographyonline.com
Recovery: The efficiency of the analyte extraction process from the biological matrix. nih.gov
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. nih.gov
The successful application of these validated methods allows for the reliable measurement of this compound and its metabolites in research settings, providing crucial data for pharmacokinetic and metabolic studies. bohrium.comresearchgate.net
Metabolomics Approaches to Identify and Quantify Related Compounds
Metabolomics provides a powerful, systems-level methodology for the comprehensive analysis of this compound and its related metabolites in research settings. This advanced approach facilitates the simultaneous identification and quantification of a wide array of small-molecule compounds within a biological sample, offering a detailed snapshot of active metabolic pathways. The use of metabolomics is particularly valuable for understanding the biotransformation of parent compounds by revealing both expected and novel metabolic products.
The primary analytical platforms for metabolomics studies are high-resolution mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). nih.govnih.gov These methods, particularly LC-MS/MS and GC-MS, offer the high sensitivity, selectivity, and resolving power required to analyze complex biological matrices such as plasma, urine, and cell cultures. nih.govbohrium.com Untargeted metabolomics, for instance, allows researchers to screen for all detectable metabolites, comparing profiles from treated and untreated samples to identify compounds that are significantly altered by the presence of this compound or its parent compound, valproic acid. mdpi.comtandfonline.com
Research findings highlight the efficacy of these techniques. LC-MS-based metabolomics has been successfully used to rapidly profile drug metabolites in urine, proving to be a powerful tool for discovering biomarkers and understanding metabolic perturbations. nih.govtandfonline.com Similarly, GC-MS methods have been developed for the quantitative determination of numerous metabolites in both serum and urine. nih.govkoreascience.kr Such studies have been instrumental in identifying a variety of metabolites, including hydroxylated derivatives and products of β-oxidation. bohrium.comnih.gov For example, specific metabolites like 4-hydroxy-2-propyl-pentanoic acid and 5-hydroxy-2-propyl-pentanoic acid have been identified in serum using GC-MS. nih.gov
The quantitative power of metabolomics allows for the dynamic tracking of metabolic pathways. By measuring the concentration changes of multiple metabolites simultaneously, researchers can build a more complete picture of a compound's biochemical fate. An untargeted LC-MS/MS study on a cell line treated with valproic acid identified 74 significantly deregulated metabolites, demonstrating the broad impact on intracellular pathways. mdpi.com This comprehensive analysis is often supported by sophisticated bioinformatics tools and databases, such as the METLIN database, for processing complex datasets and identifying unknown compounds. mdpi.com
The following table provides examples of related compounds identified in research studies using metabolomics approaches.
| Metabolite Class | Compound Name | Analytical Platform | Biological Matrix |
| Parent Compound Metabolite | 2-ene-VPA | LC-MS/MS, GC-MS | Plasma, Urine |
| Hydroxylated Metabolites | 3-Hydroxy-2-propylpentanoic acid (3-OH-VPA) | LC-MS/MS, GC-MS | Plasma, Serum |
| 4-Hydroxy-2-propylpentanoic acid (4-OH-VPA) | LC-MS/MS, GC-MS | Plasma, Serum, Urine | |
| 5-Hydroxy-2-propylpentanoic acid (5-OH-VPA) | LC-MS/MS, GC-MS | Plasma, Serum | |
| Glucuronide Conjugates | Valproic acid glucuronide (VPA-G) | LC-MS/MS | Plasma |
| Beta-Oxidation Products | 2-Propylglutaric acid (2-PGA) | LC-MS/MS | Plasma |
This table is a representative summary based on findings for valproic acid and its metabolites. nih.govbohrium.comnih.gov
By applying these advanced analytical methodologies, researchers can achieve a deeper understanding of the formation, disposition, and biochemical impact of this compound and its related compounds.
Biochemical and Metabolic Fate of 2 Propylpent 2 Enoic Acid in Biological Systems
Endogenous Occurrence and Metabolic Relationships
2-Propylpent-2-enoic acid is not found endogenously in organisms that have not been exposed to valproic acid. medchemexpress.com It arises in biological systems, specifically in the liver and kidney, as a direct consequence of VPA metabolism. nih.gov The primary route for its formation is the mitochondrial β-oxidation of its parent compound, valproic acid. researchgate.nett3db.ca This metabolic process accounts for a substantial portion of VPA disposition, with some studies indicating that over 40% of a VPA dose is channeled through this pathway. t3db.cadrugbank.com
Once formed, this compound exists in a dynamic metabolic relationship with other VPA metabolites. It is a substrate for further enzymatic reactions, leading to a cascade of downstream products. mdpi.comresearchgate.net Its presence has been detected in various biological fluids, including plasma and urine, of individuals undergoing VPA therapy. nih.gov The metabolic profile indicates that this compound is a key intermediate, linking the initial β-oxidation of VPA to the formation of other potentially reactive molecules. mdpi.comnih.gov
Biotransformation Pathways in Hepatic Systems
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of liver cells, plays a crucial role in the phase I metabolism of xenobiotics, including drug metabolites like this compound. oup.comoup.com These enzymes catalyze a variety of oxidative reactions, including desaturation and hydroxylation. oup.com
A key CYP-mediated reaction involving this compound is desaturation, which introduces an additional double bond into the molecule. This process leads to the formation of (E)-2-propylpent-2,4-dienoic acid ((E)-2,4-diene-VPA). google.comresearchgate.net This conversion is catalyzed by microsomal cytochrome P450 enzymes and represents a significant pathway in the biotransformation of (E)-2-ene-VPA. google.com While 2-propylpent-4-enoic acid (4-ene-VPA) is also a major unsaturated metabolite of valproic acid, it is primarily formed via CYP-dependent desaturation of the parent drug, VPA, rather than from this compound. oup.comcaymanchem.com The subsequent metabolism of this compound focuses on the generation of the more highly unsaturated diene metabolite.
Hydroxylation, the addition of a hydroxyl group, is another important route in the metabolism of valproic acid and its derivatives, catalyzed by CYP enzymes. mdpi.comrti.org While the hydroxylation of the parent compound, VPA, to form metabolites such as 3-OH-VPA, 4-OH-VPA, and 5-OH-VPA is well-documented, the specific hydroxylation of this compound also occurs. nih.govoup.comoup.com Research indicates that (E)-2-ene-VPA can be further metabolized to 3-hydroxy-valproic acid (3-OH-VPA). researchgate.net This demonstrates that hydroxylation is a relevant pathway for the continued biotransformation of this unsaturated metabolite.
Mitochondrial β-oxidation is a fundamental catabolic process for fatty acids, and it plays a dual role in the context of this compound. nih.govdrugbank.com It is not only the pathway responsible for its formation from valproic acid but also a route for its further degradation. researchgate.netpharmgkb.org
The metabolism of this compound can lead to the formation of electrophilic metabolites, which are chemically reactive species. The most significant of these is (E)-2-propylpent-2,4-dienoic acid ((E)-2,4-diene-VPA). google.comoup.com This diene metabolite is considered electrophilic due to its conjugated double bond system, which can readily react with nucleophiles. oup.com The formation of this reactive diene can occur through the cytochrome P450-catalyzed dehydrogenation of (E)-2-ene-VPA. google.com Studies have shown that the formation of this diene is a critical step, as this metabolite has been implicated in various biological activities. oup.compsu.edu The generation of such electrophilic species is a key aspect of the metabolic fate of this compound in hepatic systems.
Data Tables
Table 1: Key Metabolic Pathways of this compound
| Metabolic Pathway | Primary Location | Key Enzymes/Systems | Resulting Metabolite(s) |
|---|---|---|---|
| Cytochrome P450-Dependent Desaturation | Hepatic Microsomes | Cytochrome P450 | (E)-2-propylpent-2,4-dienoic acid |
| Cytochrome P450-Dependent Hydroxylation | Hepatic Microsomes | Cytochrome P450 | 3-hydroxy-valproic acid |
Table 2: Metabolic Relationships of this compound
| Precursor Compound | Metabolic Process | Resulting Compound |
|---|---|---|
| Valproic Acid | Mitochondrial β-oxidation | This compound |
| This compound | Cytochrome P450 Desaturation | (E)-2-propylpent-2,4-dienoic acid |
| This compound | Cytochrome P450 Hydroxylation | 3-hydroxy-valproic acid |
Mitochondrial Beta-Oxidation
Impact on Mitochondrial Function
This compound, also known as (E)-2-ene-VPA, is a significant metabolite of valproic acid (VPA) and has been shown to exert considerable effects on mitochondrial function. Research indicates that elevated levels of this metabolite are correlated with mitochondrial dysfunction. This dysfunction can manifest as the generation of reactive oxygen species (ROS) and apoptosis in hepatocytes.
One of the key mechanisms by which this compound impacts mitochondria is through the inhibition of β-oxidation. This process is crucial for the breakdown of fatty acids to produce energy. By interfering with β-oxidation, this compound can disrupt cellular energy metabolism. Furthermore, this compound and its derivatives have been shown to inhibit the α-ketoglutarate dehydrogenase complex (KDHC), a critical enzyme in the citric acid cycle. nih.gov This inhibition can reduce the substrate flux through the cycle, further impairing mitochondrial respiration and energy production. nih.gov
The accumulation of this compound within mitochondria can lead to a cascade of detrimental events, including the uncoupling of oxidative phosphorylation, which leads to a decrease in ATP synthesis. xiahepublishing.comsygnaturediscovery.com This is often accompanied by an increase in the production of ROS, leading to oxidative stress and damage to mitochondrial components, including the inner mitochondrial membrane. xiahepublishing.commdpi.com The opening of the mitochondrial permeability transition pore (MPTP) is another significant consequence, which can trigger cell death pathways. xiahepublishing.com
| Compound Name | Effect on Mitochondrial Function | Reference |
| This compound | Correlated with mitochondrial dysfunction, ROS generation, and hepatocyte apoptosis. Inhibits β-oxidation. | |
| This compound and its CoA derivatives | Inhibit α-ketoglutarate dehydrogenase complex (KDHC), reducing citric acid cycle flux. nih.gov | nih.gov |
Phase II Metabolism and Conjugation Reactions
Glucuronidation and Analogues
Glucuronidation represents a significant pathway in the Phase II metabolism of this compound. This process involves the conjugation of the carboxylic acid group with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). semanticscholar.org This conjugation increases the water solubility of the compound, facilitating its excretion from the body. nih.gov The formation of this compound glucuronide reduces the bioavailability of the parent compound. Studies investigating the metabolism of valproic acid have identified various UGT enzymes, including UGT1A3, UGT2B15, and UGT2B17, as being involved in the glucuronidation of carboxylic acid-containing drugs. semanticscholar.org
The reactivity of acyl glucuronides is a subject of ongoing research, as they have the potential to undergo acyl migration and form adducts with proteins. nih.gov However, for the glucuronide of this compound, the primary role of this pathway appears to be detoxification and elimination.
Glutathione (B108866) Conjugation and Adduct Characterization
This compound can be further metabolized to reactive intermediates that are capable of conjugating with glutathione (GSH), a key intracellular antioxidant. google.com One such reactive metabolite is (E)-2,4-diene-VPA, which can be formed from the microsomal cytochrome P450-catalyzed dehydrogenation of this compound. google.com This diene metabolite can then react with hepatic glutathione. google.com
The formation of glutathione adducts serves as a detoxification mechanism, neutralizing the reactive electrophilic species. bham.ac.uk However, the depletion of hepatic GSH stores due to extensive conjugation can lead to oxidative stress and cellular damage. bham.ac.uknih.gov Researchers have characterized various thiol-conjugated metabolites, including glutathione conjugates of reactive metabolites derived from the VPA pathway. nih.govpsu.edu The identification of these adducts provides clear evidence that reactive metabolites can interact with hepatic GSH through several metabolic pathways. nih.gov
N-Acetylcysteine Conjugate Formation
Following glutathione conjugation, the resulting adducts can be further processed through the mercapturic acid pathway to form N-acetylcysteine (NAC) conjugates. nih.govpsu.edu These NAC conjugates are then typically excreted in the urine. The detection of NAC conjugates of VPA metabolites in human and animal urine provides evidence for the in vivo formation of reactive intermediates and their subsequent detoxification via the glutathione pathway. psu.edu
Specifically, NAC conjugates of (E)-2,4-diene-VPA have been identified, indicating that this reactive diene is a precursor to these urinary metabolites. psu.edu The characterization of these N-acetylcysteine conjugates has been accomplished using techniques like electrospray tandem mass spectrometry. nih.govoup.com The presence of these conjugates in biological fluids can serve as a biomarker for the generation of potentially toxic reactive metabolites.
Investigating the Role of this compound and its Metabolites in Idiosyncratic Drug Reactions
The formation of reactive metabolites from this compound is believed to play a role in the idiosyncratic hepatotoxicity associated with its parent drug, valproic acid. oup.comnih.gov While this compound itself is a metabolite, its further biotransformation can lead to more reactive species. google.com
The metabolite (E)-2,4-diene-VPA, which can be formed from this compound, is considered to be a key player in VPA-induced hepatotoxicity. oup.com This diene is more potent in causing cellular damage than VPA itself. oup.comnih.gov The mechanism is thought to involve the depletion of mitochondrial glutathione, leading to oxidative stress and hepatocellular damage. google.com The formation of protein adducts by these reactive metabolites is another proposed mechanism for idiosyncratic drug reactions, potentially triggering an immune response. oup.comresearchgate.net
Studies have shown that structural analogues of VPA that are less likely to form these unsaturated metabolites exhibit reduced toxicity, supporting the hypothesis that metabolic activation is a critical step in the development of these adverse reactions. oup.comnih.gov
| Metabolite | Role in Idiosyncratic Reactions | Reference |
| (E)-2,4-diene-VPA | Implicated in VPA-associated hepatotoxicity. google.com Induces lipid accumulation in the liver. google.com More potent in causing cellular damage than VPA. oup.comnih.gov | google.comoup.comnih.gov |
Biochemical Interactions with Cellular Components (e.g., Enzymes, Proteins)
This compound and its metabolites can interact with various cellular components, leading to a range of biochemical effects. As previously mentioned, a significant interaction is the inhibition of the α-ketoglutarate dehydrogenase complex (KDHC) by this compound and its CoA ester. nih.gov This inhibition can have downstream effects on cellular metabolism and neurotransmitter levels. nih.gov
Furthermore, the reactive metabolites of this compound, such as (E)-2,4-diene-VPA, can covalently bind to cellular macromolecules, including proteins. oup.com This adduction can alter the function of enzymes and other proteins, contributing to cellular dysfunction and toxicity. The formation of these adducts is a key aspect of the mechanism proposed for idiosyncratic drug reactions. oup.com Research has also pointed to the inhibition of histone deacetylase as a mechanism of action for this compound, which can lead to changes in gene expression.
Computational Chemistry Investigations of 2 Propylpent 2 Enoic Acid
Quantum Mechanical Studies of Electronic Structure
Quantum mechanics forms the theoretical foundation for understanding the electronic behavior of molecules. miracosta.edu By solving approximations of the Schrödinger equation, chemists can calculate various properties that govern a molecule's reactivity and interactions. nih.gov
Density Functional Theory (DFT) Calculations on Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. arastirmax.com These calculations can provide valuable information about the reactivity of 2-propylpent-2-enoic acid. For instance, DFT can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species.
DFT calculations can also be used to model reaction energetics, helping to elucidate the mechanisms of potential reactions involving this compound. sumitomo-chem.co.jp By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and pathways of chemical transformations. sumitomo-chem.co.jp For example, understanding the charge distribution across the molecule, particularly around the carboxylic acid group and the carbon-carbon double bond, can indicate sites susceptible to nucleophilic or electrophilic attack.
Molecular Orbital Analysis for Reaction Pathways
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and provides a framework for understanding chemical bonding and reactivity. ucd.ie An analysis of the molecular orbitals of this compound can offer detailed insights into its potential reaction pathways.
The HOMO represents the orbital from which the molecule is most likely to donate electrons, making it a key indicator of its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is an important parameter for assessing the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For this compound, MO analysis can help predict the regioselectivity of reactions. For example, in an electrophilic addition to the double bond, the coefficients of the atomic orbitals contributing to the HOMO can indicate which of the two carbons in the double bond is more likely to be attacked. Similarly, the LUMO can predict the site of a nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.orgchemrxiv.org These simulations provide a dynamic picture of molecular behavior, which is essential for understanding the conformational flexibility and intermolecular interactions of this compound. mun.ca
By simulating the molecule's movement in a given environment (such as in a solvent or near a biological membrane), MD can reveal the preferred conformations of this compound. mun.ca The molecule is not static; its rotatable bonds allow it to adopt various shapes or conformers. mun.ca Identifying the low-energy, and therefore most probable, conformations is crucial for understanding how it might interact with biological targets. mun.casemanticscholar.org
MD simulations can also model the interactions between this compound and its surroundings. biorxiv.org This includes interactions with solvent molecules, ions, or larger biological macromolecules like proteins or lipid bilayers. These simulations can provide insights into binding affinities and the specific non-covalent interactions (such as hydrogen bonds, van der Waals forces, and electrostatic interactions) that stabilize these complexes.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity. oncodesign-services.comcollaborativedrug.com These models are built on the principle that the structure of a molecule dictates its properties and, consequently, its biological effects. collaborativedrug.com
In the context of this compound and its analogs, SAR studies involve systematically modifying the molecular structure and observing the effect on a specific biological endpoint. oncodesign-services.com This can help identify the key structural features responsible for its activity. oncodesign-services.com
QSAR takes this a step further by developing mathematical models that quantitatively link molecular descriptors (numerical representations of chemical structure) to biological activity. researchgate.net These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters. For instance, a QSAR model might be developed to predict the toxicity of a series of related carboxylic acids based on their molecular structures. jst.go.jp Such models can then be used to predict the activity of new, untested compounds. collaborativedrug.comjst.go.jp
Prediction of Metabolic Pathways and Reactive Intermediates
Computational methods can be employed to predict the likely metabolic fate of this compound in a biological system. biorxiv.org These in silico tools often use databases of known metabolic reactions and algorithms to predict how a molecule might be transformed by metabolic enzymes.
For compounds related to this compound, such as valproic acid, in silico simulation models have been used to predict metabolic pathways. jst.go.jp These models can suggest potential transformations like hydroxylation, which involves the introduction of a hydroxyl (-OH) group, or the formation of unsaturated metabolites. jst.go.jp
Furthermore, computational chemistry can help identify potentially reactive intermediates that may be formed during metabolism. ddugu.ac.in Some metabolic transformations can lead to the formation of chemically reactive species that can interact with cellular macromolecules. Quantum mechanical calculations can be used to assess the stability and reactivity of these potential intermediates, providing insights into their possible biological consequences.
Solvation Properties and Membrane Permeability Studies
The behavior of this compound in a biological environment is heavily influenced by its interactions with water (solvation) and its ability to cross cell membranes. Computational methods are valuable for studying these properties.
Molecular dynamics simulations can be used to study the solvation of this compound in detail. By simulating the molecule in a box of water molecules, researchers can analyze the structure of the surrounding water and calculate the free energy of solvation. This provides a measure of the molecule's solubility.
Environmental Fate and Transformation in Academic Research Contexts
Biodegradation Pathways and Microbial Interactions
The primary route for the environmental breakdown of fatty acids is microbial metabolism. europa.eu Microorganisms in soil and water possess the enzymatic machinery to degrade a wide array of organic compounds, utilizing them as carbon and energy sources. europa.eu
Potential Biodegradation Mechanisms:
β-Oxidation: This is a common metabolic process for breaking down fatty acids. In the case of 2-propylpent-2-enoic acid, microorganisms would likely first need to saturate the double bond before proceeding with the sequential removal of two-carbon units. The branched nature of the molecule at the alpha-carbon may present a challenge to some microbial enzymes, potentially slowing down the degradation process compared to linear fatty acids. The biodegradation pathway for fatty acid methyl esters (FAMEs), which are structurally similar, involves an initial de-esterification to form the free fatty acid, followed by β-oxidation. lyellcollection.org
ω-Oxidation: As a supplementary pathway, ω-oxidation can occur, involving the oxidation of the carbon atom furthest from the carboxyl group. This can be a crucial first step for branched-chain fatty acids that are resistant to β-oxidation.
Microbial Co-metabolism: It is plausible that this compound could be transformed through co-metabolism, where the compound is degraded by a microbial enzyme or cofactor that is produced during the metabolism of another compound. Studies on the parent compound, valproic acid, have shown that it can influence the composition and metabolic activity of gut microbiota, suggesting that its metabolites may also interact with microbial communities in the environment. researchgate.netnih.govfrontiersin.org
Research on the biodegradation of unsaturated fatty acids indicates that they are generally susceptible to microbial degradation. europa.eu However, the specific microbial species and enzymatic pathways responsible for the degradation of this compound in environmental matrices remain an area for further investigation.
Chemical Degradation in Environmental Matrices
Abiotic degradation processes, including hydrolysis and photodegradation, contribute to the transformation of chemical compounds in the environment.
Hydrolysis: For many fatty acids, hydrolysis is not considered a significant degradation pathway under typical environmental pH and temperature conditions. europa.eunih.gov The ester linkages, which are more susceptible to hydrolysis, are absent in the free acid form of this compound. Therefore, its transformation via hydrolysis in water and soil is expected to be slow.
A material safety data sheet for the related compound, 2-propyl-4-pentenoic acid, indicates that there is no available data on its persistence and degradability, highlighting the knowledge gap in this area. cleanchemlab.com
Methodologies for Studying Environmental Persistence and Metabolites
The study of the environmental fate and transformation of compounds like this compound relies on sophisticated analytical techniques capable of detecting and quantifying trace amounts of the parent compound and its metabolites in complex environmental matrices.
Analytical Techniques: A combination of chromatographic separation and mass spectrometry is the cornerstone for the analysis of organic pollutants at trace levels. univie.ac.atuniv-rennes.fr
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like carboxylic acids, a derivatization step is often required to increase their volatility and improve their chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound in aqueous samples without the need for derivatization. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is particularly valuable for identifying unknown metabolites in complex environmental samples. univie.ac.at
Sample Preparation: Prior to analysis, a sample preparation step is crucial to extract and concentrate the analytes of interest from the environmental matrix (e.g., water, soil, sediment) and remove interfering substances. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Persistence Studies: To determine the environmental persistence of a compound, laboratory-based microcosm or mesocosm studies are often conducted. These experiments simulate environmental conditions and monitor the decline of the compound's concentration over time. From these studies, key parameters such as the half-life of the compound in different matrices can be calculated, providing an indication of its persistence. No specific persistence data for this compound is currently available.
The table below summarizes the analytical methodologies applicable to the study of this compound in environmental contexts.
| Methodology | Description | Application | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Often requires derivatization for carboxylic acids. | Quantification of the parent compound and volatile metabolites in environmental samples. | gnest.orgepa.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds in a liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity. | Direct analysis of the parent compound and its non-volatile metabolites in aqueous samples. | univie.ac.atuniv-rennes.fr |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds and metabolites. | Identification of transformation products of this compound in degradation studies. | univie.ac.at |
| Solid-Phase Extraction (SPE) | A sample preparation technique for the extraction and concentration of analytes from a liquid sample. | Isolation of this compound and its metabolites from water samples prior to analysis. | gnest.org |
Emerging Research Applications and Future Directions for 2 Propylpent 2 Enoic Acid Studies
Development of Novel Analytical Assays for Research
The accurate quantification of 2-Propylpent-2-enoic acid in biological matrices is crucial for metabolic and toxicokinetic studies. Due to its chemical properties, direct quantification can be challenging. actamedicamarisiensis.ro Researchers have developed various sophisticated methods to overcome these hurdles.
Chromatographic techniques are central to the analysis of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. ukaazpublications.comufrgs.br These methods allow for the separation and precise measurement of the compound and its isomers in complex samples like serum and urine. researchgate.net
Methodologies often involve a derivatization step to improve the chromatographic behavior and detection of the analyte. For instance, trimethylsilyl (B98337) derivatives are commonly prepared for GC/MS analysis. researchgate.net Sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase microextraction (SPME) are utilized to isolate the compound from biological fluids. ufrgs.br
| Technique | Detector | Sample Matrix | Key Features |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Serum, Urine | Requires derivatization; high sensitivity and resolution. ufrgs.brresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS), UV Detection | Plasma | Offers accurate quantification and separation from other metabolites. actamedicamarisiensis.roukaazpublications.com |
| Capillary Electrophoresis | N/A | Pharmaceutical Formulations | Used for separation of VPA and related compounds. ukaazpublications.com |
Advanced Computational Modeling for Predictive Toxicology
Computational toxicology has emerged as a vital tool for predicting the potential adverse effects of chemical compounds, reducing the reliance on traditional animal testing. azolifesciences.com These in silico models use a compound's structural and functional properties to forecast its toxicological profile. nih.gov
For this compound, computational models can help elucidate its potential for toxicity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structure with biological activity. inotiv.com By analyzing structural alerts, these models can identify molecular features associated with potential toxicity. inotiv.com
Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion of this compound. This helps in understanding its disposition in the body and predicting potential organ-specific toxicity. inotiv.com The integration of machine learning and deep learning algorithms is enhancing the predictive accuracy of these computational models. nih.gov
| Modeling Technique | Application for this compound | Key Insights |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting potential toxicity based on molecular structure. inotiv.com | Identifies structural fragments that may contribute to adverse effects. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating the metabolic fate of the compound in the body. inotiv.com | Predicts tissue concentrations and potential for target organ toxicity. |
| Machine Learning/Deep Learning | Analyzing large datasets to improve toxicity prediction accuracy. nih.gov | Can uncover complex relationships between chemical structure and toxicity mechanisms. |
Exploration of Stereoisomeric Effects on Biochemical Processes
This compound exists as stereoisomers, specifically the (E) and (Z) isomers, which can exhibit different biological activities and toxicities. The spatial arrangement of atoms in these isomers can significantly influence their interaction with enzymes and receptors.
Research has indicated that the (E)-isomer, also known as trans-2-en-VPA, is a notable metabolite of valproic acid. nih.gov Studies comparing the effects of different isomers are crucial for a comprehensive understanding of the compound's pharmacology and toxicology. For instance, the neurotoxic and hepatotoxic potential can vary between isomers.
The synthesis of specific isomers allows researchers to investigate their individual effects on biochemical pathways. oup.com This exploration is critical for identifying which isomeric form may be responsible for specific therapeutic or adverse effects observed with the parent compound, valproic acid.
Interdisciplinary Research Integrating Omics Technologies with this compound Metabolism
The field of "omics" provides a holistic view of biological systems by studying the entire complement of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov Integrating these technologies offers a powerful approach to understanding the complex metabolism of this compound and its systemic effects. mdpi.com
Metabolomics, in particular, has been instrumental in profiling the changes in endogenous metabolites following exposure to valproic acid and its derivatives. tandfonline.comtandfonline.com By analyzing biological fluids like urine and serum, researchers can identify biomarkers related to the compound's metabolic pathways and its impact on cellular function. tandfonline.comnih.gov This approach can reveal perturbations in pathways such as fatty acid metabolism and amino acid metabolism. ovid.com
Combining metabolomic data with genomic and proteomic information can elucidate the genetic basis for variations in metabolism and response to this compound. nih.govmdpi.com This integrated approach is key to understanding the molecular mechanisms underlying its biological effects and identifying potential targets for intervention. mdpi.com
Design of Mechanistic Probes and Analogues for Biochemical Pathway Elucidation
To better understand the mechanisms by which this compound interacts with biochemical pathways, scientists design and synthesize structural analogues and mechanistic probes. nih.gov These modified molecules help to identify specific molecular targets and elucidate the structure-activity relationships of the compound.
By systematically altering the chemical structure of this compound, researchers can investigate the importance of different functional groups for its biological activity. nih.gov For example, fluorinated analogues have been created to probe the role of metabolism in the compound's toxicity. oup.com Cyclic analogues have also been synthesized and evaluated for their anticonvulsant properties, providing insights into the structural requirements for this effect. google.com
These probes and analogues are invaluable tools for studying enzyme inhibition, receptor binding, and effects on cellular signaling pathways. The synthesis of such compounds is a critical step in dissecting the complex pharmacology of this compound and its parent drug, valproic acid. ispub.come3s-conferences.org
Q & A
Q. How do stereoelectronic effects influence the reactivity of this compound in Michael addition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
